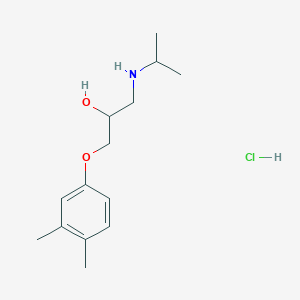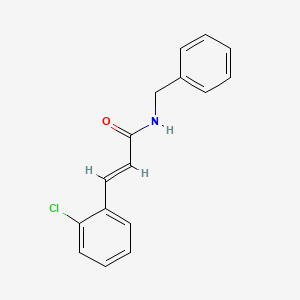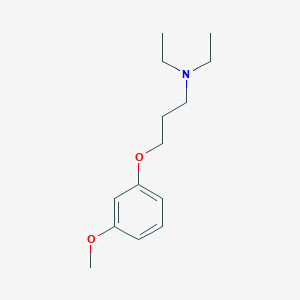
1-(3,4-dimethylphenoxy)-3-(isopropylamino)-2-propanol hydrochloride
描述
1-(3,4-dimethylphenoxy)-3-(isopropylamino)-2-propanol hydrochloride, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is commonly used in scientific research to investigate the role of β2-adrenergic receptors in various physiological and pathological processes.
作用机制
1-(3,4-dimethylphenoxy)-3-(isopropylamino)-2-propanol hydrochloride 118,551 is a selective β2-adrenergic receptor antagonist, which means that it binds to and blocks the activity of β2-adrenergic receptors. β2-adrenergic receptors are G protein-coupled receptors that are primarily located in smooth muscle cells, such as those in the airways and blood vessels. When activated by the neurotransmitter epinephrine or the hormone norepinephrine, β2-adrenergic receptors stimulate the production of cyclic AMP (cAMP), which leads to relaxation of smooth muscle cells. By blocking the activity of β2-adrenergic receptors, 1-(3,4-dimethylphenoxy)-3-(isopropylamino)-2-propanol hydrochloride 118,551 inhibits the production of cAMP and prevents smooth muscle relaxation.
Biochemical and Physiological Effects:
1-(3,4-dimethylphenoxy)-3-(isopropylamino)-2-propanol hydrochloride 118,551 has been shown to have a number of biochemical and physiological effects in various experimental systems. In cardiovascular studies, 1-(3,4-dimethylphenoxy)-3-(isopropylamino)-2-propanol hydrochloride 118,551 has been used to block the effects of β2-adrenergic receptor activation on heart rate, contractility, and vascular tone. In airway studies, 1-(3,4-dimethylphenoxy)-3-(isopropylamino)-2-propanol hydrochloride 118,551 has been used to block the effects of β2-adrenergic receptor activation on airway smooth muscle contraction and bronchodilation. In metabolic studies, 1-(3,4-dimethylphenoxy)-3-(isopropylamino)-2-propanol hydrochloride 118,551 has been used to block the effects of β2-adrenergic receptor activation on glucose metabolism and thermogenesis.
实验室实验的优点和局限性
1-(3,4-dimethylphenoxy)-3-(isopropylamino)-2-propanol hydrochloride 118,551 is a highly selective β2-adrenergic receptor antagonist, which means that it can be used to selectively block the activity of β2-adrenergic receptors without affecting other receptors. This makes it a useful tool for investigating the specific role of β2-adrenergic receptors in various physiological and pathological processes. However, like all experimental tools, 1-(3,4-dimethylphenoxy)-3-(isopropylamino)-2-propanol hydrochloride 118,551 has its limitations. For example, it may have off-target effects on other receptors or enzymes, and its effects may vary depending on the experimental system and conditions.
未来方向
There are many future directions for research on 1-(3,4-dimethylphenoxy)-3-(isopropylamino)-2-propanol hydrochloride 118,551 and β2-adrenergic receptors. One area of interest is the role of β2-adrenergic receptors in cancer, as recent studies have suggested that β2-adrenergic receptor activation may promote tumor growth and metastasis. Another area of interest is the development of new β2-adrenergic receptor antagonists with improved selectivity, efficacy, and pharmacokinetic properties. Finally, there is a need for more studies on the physiological and pathological functions of β2-adrenergic receptors in various tissues and organs, as well as their interactions with other signaling pathways and receptors.
科学研究应用
1-(3,4-dimethylphenoxy)-3-(isopropylamino)-2-propanol hydrochloride 118,551 is commonly used in scientific research to investigate the role of β2-adrenergic receptors in various physiological and pathological processes. It has been used to study the effects of β2-adrenergic receptor activation on cardiovascular function, airway smooth muscle contraction, glucose metabolism, and thermogenesis.
属性
IUPAC Name |
1-(3,4-dimethylphenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2.ClH/c1-10(2)15-8-13(16)9-17-14-6-5-11(3)12(4)7-14;/h5-7,10,13,15-16H,8-9H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYNSWVWBOYUIJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(CNC(C)C)O)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(dimethylamino)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B3846563.png)
![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-{[2-chloro-5-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B3846569.png)
![4-[5-(2-fluorophenoxy)pentyl]morpholine](/img/structure/B3846576.png)

![3-(2-hydroxy-1-methylethyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3846588.png)


![3-[(2,2-dimethylhydrazino)carbonyl]-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B3846604.png)


![diethyl [4-(3-methoxyphenoxy)butyl]malonate](/img/structure/B3846630.png)
![N-[1-[(isopropylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B3846632.png)

![1-[3-(4-fluorophenoxy)propyl]pyrrolidine](/img/structure/B3846664.png)